molecular formula C12H17BrO B8659346 4-(4-bromobutoxy)-1,2-dimethylbenzene

4-(4-bromobutoxy)-1,2-dimethylbenzene

Cat. No.: B8659346
M. Wt: 257.17 g/mol
InChI Key: VQRYYLCMXIQCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-bromobutoxy)-1,2-dimethylbenzene is an organic compound characterized by the presence of a bromobutoxy group attached to a dimethylbenzene ring

Preparation Methods

The synthesis of 4-(4-bromobutoxy)-1,2-dimethylbenzene typically involves the reaction of 3,4-dimethylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 3,4-dimethylphenol in DMF.
  • Add potassium carbonate to the solution.
  • Introduce 1,4-dibromobutane to the reaction mixture.
  • Heat the mixture under reflux for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(4-bromobutoxy)-1,2-dimethylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation: The compound can be oxidized to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding hydrocarbon.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents and conditions for these reactions include bases like sodium hydroxide for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Scientific Research Applications

4-(4-bromobutoxy)-1,2-dimethylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(4-bromobutoxy)-1,2-dimethylbenzene depends on its specific application

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor Binding: The compound can bind to receptors on cell surfaces, modulating cellular responses.

    Chemical Reactivity: Its reactivity allows it to participate in chemical reactions within biological systems, potentially leading to therapeutic effects.

Comparison with Similar Compounds

4-(4-bromobutoxy)-1,2-dimethylbenzene can be compared with other similar compounds, such as:

    1-[4-Bromobutoxy]-4-nitrobenzene: This compound has a nitro group instead of dimethyl groups, leading to different reactivity and applications.

    1-[4-Bromobutoxy]-3,4-dihydroquinolin-2(1H)-one:

    Brexpiprazole: An antipsychotic drug that shares structural similarities but has distinct pharmacological effects.

Properties

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

4-(4-bromobutoxy)-1,2-dimethylbenzene

InChI

InChI=1S/C12H17BrO/c1-10-5-6-12(9-11(10)2)14-8-4-3-7-13/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

VQRYYLCMXIQCQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCBr)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,4-Dibromobutane, condensed with 3,4-dimethylphenol according to Ismaïel et al. (J. Med. Chem., 1993, 36, 2519-25), gives 1-[4-bromobutoxy]-3,4-dimethylbenzene with a yield of 86%. The condensation of this compound (according to the same authors) with 1,4-dioxa-8-azaspiro[4.5]decane gives, after deprotection, 1-[4-(3,4-dimethylphenoxy)butyl]-4-piperidone in the form of an orangey oil with a yield of 61%. The reductive amination of this ketone (4.33 g or 15.7 mmol) with methylamine hydrochloride (1.06 g; 15.7 mmol) in the presence of sodium triacetoxyborohydride (4.33 g; 20.5 mmol) according to the protocol of Example 3.1 makes it possible to prepare 5.95 g (Yd: 63%) of the compound of formula 10:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.